molecular formula C9H7FN2S B121780 4-(2-Fluorophenyl)-1,3-thiazol-2-amine CAS No. 145029-82-9

4-(2-Fluorophenyl)-1,3-thiazol-2-amine

Cat. No. B121780
M. Wt: 194.23 g/mol
InChI Key: MYAAMOSMVGVCBY-UHFFFAOYSA-N
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Description

Preclinical Evaluation of Antitumor Properties

The novel 2-(4-aminophenyl)benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, have demonstrated potent antitumor properties both in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 into active metabolites. To improve the metabolic stability, fluorine atoms have been introduced into the benzothiazole nucleus. Additionally, amino acid conjugation has been employed to enhance solubility and stability, resulting in prodrugs that can revert to their parent amine effectively in various animal models. The lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown promising results in retarding the growth of breast and ovarian xenograft tumors, with manageable side effects, making it a potential candidate for clinical evaluation .

Synthesis of Novel Schiff Bases

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile as a starting material has been achieved through the Gewald synthesis technique. The intermediate was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were synthesized via the Vilsmeier-Haack reaction. These novel compounds were characterized using various spectroscopic methods and screened for antimicrobial activity, with some derivatives showing excellent activity compared to others .

Structure-Fluorescence Relationships

A study on substituted 2-aryl-4-hydroxy-5-(2′-aminophenyl)-1,3-thiazoles has revealed insights into their fluorescence properties. The presence of an amino group and electron-withdrawing groups in the 2-aryl group affects the fluorescence quantum yields. The compounds exhibit fluorescence with large Stokes shifts and moderate quantum yields, which are influenced by inter and intramolecular hydrogen bonds. The absorption band corresponds to a π-π* HOMO-LUMO transition with charge transfer character .

Antibacterial Activity of Thiazol-2-amine Derivatives

The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine has been achieved by reacting 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. The compound was characterized by various spectroscopic techniques and demonstrated in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Crystal Structure and Vibration Analysis

The crystal structure of 5-(4-fluorophenyl)-1H-pyrazol-3-amine was determined using single crystal X-ray diffraction and further analyzed using density functional theory (DFT). The study included Hirshfeld surface analysis to examine non-covalent interactions and molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis. Infrared vibration analysis was also performed on the compound .

Synthesis and Characterization of Alkyl Substituted Thiazole-2-amines

Alkyl substituted N,4-diphenyl thiazole-2-amines were synthesized and characterized by spectroscopic methods. Single crystal X-ray diffraction studies revealed the crystalline systems and space groups for the compounds. The analysis of torsional angles and intermolecular hydrogen bonding interactions was performed. Hirshfeld surface analysis and 2D fingerprint plots were used to explore C-H···π and π···π stacking interactions, which contribute to the stability of the compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, such as thiazoles, play a crucial role in the development of pharmaceuticals and materials science. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, showcases the significance of fluoro-substituted compounds in drug synthesis (Qiu et al., 2009). Similarly, the study of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones reveals the synthetic versatility of thiazole derivatives for producing compounds with potential applications in medicine and agriculture (Issac & Tierney, 1996).

Chemical and Biological Properties

The chemical and biological properties of 4-phosphorylated 1,3-azoles, including thiazoles, have been extensively studied. These compounds exhibit a range of activities, such as insecticidal, anti-blastic, sugar-lowering, and antihypertensive effects, highlighting the broad application spectrum of thiazole derivatives in medicinal chemistry (Abdurakhmanova et al., 2018). The exploration of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the role of thiazole scaffolds in the synthesis of heterocycles, further underscoring their utility in developing novel pharmaceuticals and dyes (Gomaa & Ali, 2020).

Pharmacological and Agricultural Applications

Thiazolidinone derivatives, including 1,3,4-thia(oxa)diazoles, are recognized for their pharmacological potential, showcasing antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. This wide range of biological activities positions thiazole and its derivatives as important scaffolds in drug discovery and development (Lelyukh, 2019).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining safe handling and storage procedures, as well as appropriate responses to spills or exposure.


Future Directions

This involves identifying areas of further research. It could include potential applications of the compound, unanswered questions about its properties or behavior, or new methods to synthesize or analyze it.


Please note that this is a general outline and the specific details would depend on the particular compound being analyzed. For a specific compound like “4-(2-Fluorophenyl)-1,3-thiazol-2-amine”, you would need to consult scientific literature or databases for accurate information. If you have access to a library or a university database, those could be good places to start. You could also try online databases like PubMed for biomedical literature, the American Chemical Society publications for chemical literature, or the IEEE Xplore Digital Library for engineering and technology literature.


properties

IUPAC Name

4-(2-fluorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2S/c10-7-4-2-1-3-6(7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAAMOSMVGVCBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372218
Record name 4-(2-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorophenyl)-1,3-thiazol-2-amine

CAS RN

145029-82-9
Record name 4-(2-fluorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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